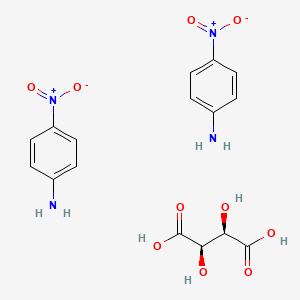
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline is a compound that combines the properties of two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 4-nitroaniline. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 4-nitroaniline is an aromatic amine with a nitro group attached to the benzene ring, commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through the fermentation of glucose by certain fungi or through chemical synthesis from maleic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry.
4-nitroaniline can be synthesized by the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes neutralization, crystallization, and purification steps.
4-nitroaniline is produced on an industrial scale through the nitration of aniline, followed by purification processes such as recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tartaric acid can undergo oxidation to produce dihydroxyfumaric acid.
Reduction: 4-nitroaniline can be reduced to 4-phenylenediamine using reducing agents like iron and hydrochloric acid.
Substitution: Both tartaric acid and 4-nitroaniline can participate in substitution reactions, such as esterification for tartaric acid and nucleophilic substitution for 4-nitroaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide for tartaric acid.
Reduction: Iron filings and hydrochloric acid for 4-nitroaniline.
Substitution: Alcohols for esterification of tartaric acid, and alkyl halides for nucleophilic substitution of 4-nitroaniline.
Major Products Formed
Oxidation: Dihydroxyfumaric acid from tartaric acid.
Reduction: 4-phenylenediamine from 4-nitroaniline.
Substitution: Esters from tartaric acid and various substituted anilines from 4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Tartaric acid is used as a chiral catalyst in asymmetric synthesis.
Dye Synthesis: 4-nitroaniline is a precursor in the synthesis of azo dyes.
Biology
Enzyme Studies: Tartaric acid is used in studies of enzyme inhibition and activity.
Cell Culture: 4-nitroaniline derivatives are used in cell culture studies to investigate cellular responses.
Medicine
Pharmaceuticals: Tartaric acid is used in the formulation of effervescent tablets.
Drug Synthesis: 4-nitroaniline is a building block in the synthesis of various pharmaceuticals.
Industry
Food Additives: Tartaric acid is used as an acidulant in food products.
Agrochemicals: 4-nitroaniline is used in the synthesis of herbicides and pesticides.
Wirkmechanismus
Molecular Targets and Pathways
Tartaric Acid: Acts as a chelating agent, binding to metal ions and affecting enzyme activity.
4-Nitroaniline: Interacts with cellular proteins and enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tartaric Acid: Similar compounds include malic acid and citric acid, which are also naturally occurring organic acids with similar properties.
4-Nitroaniline: Similar compounds include 2-nitroaniline and 3-nitroaniline, which have different positions of the nitro group on the benzene ring.
Uniqueness
Tartaric Acid: Unique for its chiral properties and widespread use in food and pharmaceuticals.
4-Nitroaniline: Unique for its role as a precursor in dye and pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
616885-28-0 |
|---|---|
Molekularformel |
C16H18N4O10 |
Molekulargewicht |
426.33 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline |
InChI |
InChI=1S/2C6H6N2O2.C4H6O6/c2*7-5-1-3-6(4-2-5)8(9)10;5-1(3(7)8)2(6)4(9)10/h2*1-4H,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI-Schlüssel |
RKOGLUYRAKMKOK-CEAXSRTFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



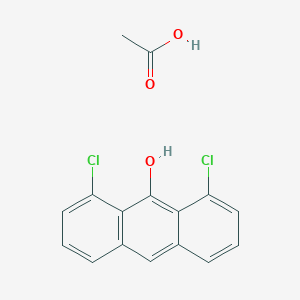
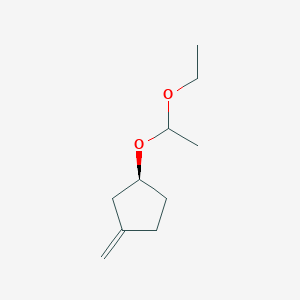
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
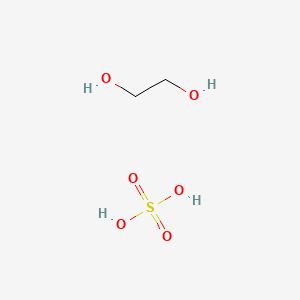
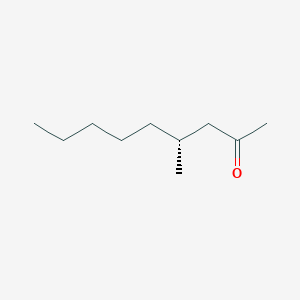
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
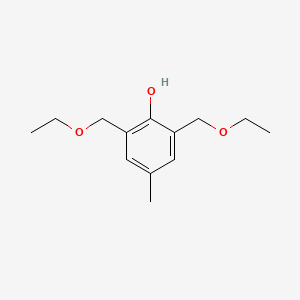
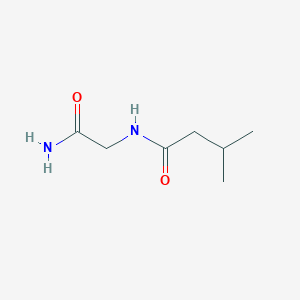
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
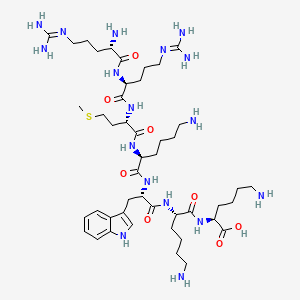
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
